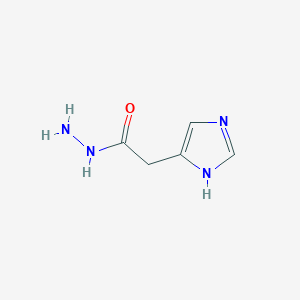

1H-Imidazole-5-aceticacid, hydrazide

Descripción

Significance of the Imidazole (B134444) Core in Heterocyclic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural feature imparts a unique combination of properties that make it a cornerstone of heterocyclic chemistry. ijrar.org Its aromaticity provides stability, while the presence of both an acidic (pyrrole-like) and a basic (pyridine-like) nitrogen atom allows it to act as an amphoteric substance. tubitak.gov.tr This dual nature is critical for its role in biological systems and its versatility as a building block in organic synthesis.

The imidazole nucleus is a constituent of several vital natural products, including the amino acid histidine, histamine, and purines, which are fundamental components of nucleic acids. ijrar.orgisca.me In medicinal chemistry, the incorporation of an imidazole ring is a frequent strategy to enhance the pharmacokinetic properties of drug candidates, such as solubility and bioavailability. ijrar.org The ability of the imidazole moiety to engage in hydrogen bonding and coordinate with metal ions also contributes to its wide range of pharmacological activities, which include antifungal, anticancer, anti-inflammatory, and antimicrobial properties. tubitak.gov.trijrar.orgresearchgate.net

Role of the Hydrazide Moiety in Organic Synthesis and Functional Materials

The hydrazide functional group (-CONHNH2) is a derivative of carboxylic acids and is recognized for its utility as a versatile synthon in organic synthesis. nih.gov Hydrazides are crucial intermediates for the construction of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles. nih.gov They can react with both electrophiles and nucleophiles, making them valuable precursors for creating more complex molecular architectures. nih.gov

The hydrazide moiety is a key component in many biologically active molecules. nih.gov Compounds containing this group, known as hydrazide-hydrazones, have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. ontosight.ai The ability of the hydrazide group to form stable complexes with metal ions is also being explored in the development of new functional materials and sensors. The introduction of imidazole functional groups has been shown to influence the π-electronic structure and enhance the luminescent properties of materials like covalent organic frameworks (COFs). acs.org

Overview of Research Trajectories for Imidazole Hydrazides

The combination of the imidazole core and the hydrazide moiety in compounds like 1H-Imidazole-5-aceticacid, hydrazide presents several promising directions for research. The primary trajectory lies in medicinal chemistry and drug discovery. Given the broad biological activities associated with both imidazoles and hydrazides, their hybrid structures are prime candidates for screening against various therapeutic targets.

Key Research Areas:

Antimicrobial Agents: Researchers have synthesized various imidazole-based hydrazones and evaluated their activity against bacterial and fungal strains. The structural features of these compounds allow for modifications to optimize their potency and spectrum of activity.

Anticancer Drug Development: The imidazole ring is a privileged structure in the design of kinase inhibitors and other anticancer agents. mdpi.com The hydrazide component can be modified to create derivatives with enhanced cytotoxic activity against various cancer cell lines. tubitak.gov.tr

Coordination Chemistry and Materials Science: The ability of both the imidazole and hydrazide groups to chelate metal ions makes these compounds interesting ligands for the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in catalysis, gas storage, and sensing.

Synthetic Methodology: The development of novel and efficient synthetic routes to functionalized imidazole hydrazides remains an active area of research. This includes exploring one-pot, multi-component reactions and the use of green chemistry principles to create these valuable compounds. researchgate.netorganic-chemistry.org

Structure

3D Structure

Propiedades

Número CAS |

858954-56-0 |

|---|---|

Fórmula molecular |

C5H8N4O |

Peso molecular |

140.14 g/mol |

Nombre IUPAC |

2-(1H-imidazol-5-yl)acetohydrazide |

InChI |

InChI=1S/C5H8N4O/c6-9-5(10)1-4-2-7-3-8-4/h2-3H,1,6H2,(H,7,8)(H,9,10) |

Clave InChI |

HUTOFGUZEBJOFK-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(=O)NN |

SMILES canónico |

C1=C(NC=N1)CC(=O)NN |

Origen del producto |

United States |

Synthetic Methodologies for 1h Imidazole 5 Aceticacid, Hydrazide and Its Derivatives

Direct Acyl Hydrazide Formation from Imidazole (B134444) Acetic Esters

The primary route to obtaining 1H-Imidazole-5-aceticacid, hydrazide involves the conversion of a corresponding imidazole acetic acid ester. This two-step approach ensures high yields and purity of the final product.

Ester Precursors: Synthesis and Characterization

Another common approach for synthesizing imidazole esters, particularly for N-substituted variants, is the N-alkylation of the imidazole ring with a haloacetate ester, such as tert-butyl chloroacetate, in the presence of a base like potassium carbonate and a solvent like ethyl acetate (B1210297). nih.gov While this method typically yields imidazol-1-yl-acetic acid esters, modifications to starting materials can be adapted to synthesize the desired 5-substituted isomer. For example, 4-(1-hydroxyl-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester has been synthesized from α-chlorooxaloacetate diethyl ester and butamidine. google.com

Once synthesized, the ester precursors are thoroughly characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the chemical structure, confirming the presence of the imidazole ring, the acetic ester moiety, and their connectivity. nih.govresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy : IR spectra are used to identify key functional groups. For the ester, a characteristic strong absorption band for the carbonyl (C=O) group is expected around 1735-1743 cm-1. rdd.edu.iq

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the synthesized ester. nih.gov

Amination with Hydrazine (B178648) Hydrate (B1144303): Reaction Conditions and Yield Optimization

The conversion of the imidazole acetic ester to this compound is achieved through amination with hydrazine hydrate. This reaction, known as hydrazinolysis, replaces the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH2). The efficiency of this conversion can be optimized by carefully selecting the reaction methodology.

The most traditional and widely used method for synthesizing acyl hydrazides from esters is through conventional heating. nih.gov This process typically involves refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, most commonly absolute ethanol (B145695). ias.ac.inbas.bg

The reaction mixture is heated under reflux for a duration that can range from a few hours to overnight, depending on the specific substrate and reaction scale. nih.govtubitak.gov.tr Upon completion, the product often precipitates from the solution upon cooling or after quenching the reaction with cold water. japtronline.com The crude product can then be collected by filtration and purified by recrystallization. This method is known for providing good to excellent yields, often in the range of 80-96%. nih.gov

| Ester Precursor | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fenamic acid methyl esters | Methanol | 1.5–12 h | 80–96% | nih.gov |

| Ethyl 2-(4-isobutylphenyl)propanoate | Absolute Alcohol | ~8 h | Lower than microwave method | tubitak.gov.tr |

| Various Esters | Ethanol | Reflux for hours | Good | ias.ac.in |

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. japtronline.com The synthesis of acyl hydrazides, including imidazole derivatives, benefits significantly from this technology, which offers a "green chemistry" approach. researchgate.netorientjchem.org

Compared to conventional heating, microwave-assisted synthesis dramatically reduces reaction times from hours to mere minutes. nih.govtubitak.gov.tr The reaction is typically carried out by irradiating a mixture of the ester and hydrazine hydrate, often with a minimal amount of a high-boiling point solvent like ethanol or even under solvent-free conditions. nih.govtubitak.gov.tr This rapid and efficient heating often leads to higher yields and cleaner products, simplifying the purification process. tubitak.gov.trresearchgate.net For example, the synthesis of certain acid hydrazides that takes 15-28 hours conventionally can be completed in 4-12 minutes with excellent yields (82-96%) using microwave irradiation. nih.gov

| Compound Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Fenamic Acid Hydrazides | Conventional | 1.5–12 h (hydrazinolysis step) | 80–96% | nih.gov |

| Microwave | 4–12 min (one-step from acid) | 82–96% | ||

| Ibuprofen Hydrazide | Conventional | ~8 h | Lower | tubitak.gov.tr |

| Microwave | 40 min | Higher | ||

| Pyridazinone Hydrazide | Conventional | 12 h | 70% | bas.bg |

| Microwave | 4-10 min | 75-90% |

Functionalization of the Hydrazide Moiety

The synthesized this compound contains a reactive primary amine group (-NH2) within its hydrazide moiety, making it an excellent building block for creating a diverse range of derivatives.

Condensation Reactions with Aldehydes and Ketones: Hydrazone Formation

One of the most common and straightforward functionalization reactions for acyl hydrazides is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. tubitak.gov.tr This reaction involves the nucleophilic attack of the hydrazide's terminal nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), characteristic of the hydrazone linkage. organic-chemistry.org

The reaction is typically carried out by refluxing equimolar amounts of the hydrazide and the respective aldehyde or ketone in a protic solvent such as ethanol. orientjchem.org Often, a catalytic amount of acid, like glacial acetic acid, is added to the mixture to facilitate the dehydration step and accelerate the reaction. nih.gov The reaction rate can be significantly influenced by pH, with optimal rates often observed under mildly acidic conditions. nih.gov Aniline and its derivatives have also been reported as effective organocatalysts for hydrazone formation, particularly at neutral pH. nih.govtudelft.nl

This methodology allows for the introduction of a wide variety of substituents onto the core imidazole hydrazide structure, depending on the choice of the aldehyde or ketone reactant. Aromatic aldehydes are frequently used to synthesize a range of aryl hydrazone derivatives. orientjchem.org

| Hydrazide | Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|---|

| Ibuprofen Hydrazide | Various Aromatic Aldehydes | Ethanol, Reflux (2-5 h) or Microwave (100W) | Acyl Hydrazone Derivatives | tubitak.gov.tr |

| Pyridazinone Hydrazide | Benzaldehyde | Acetic Acid, Reflux (12 h) or Microwave (DMF) | Benzylidenehydrazone | bas.bg |

| Thione Hydrazide | Substituted Aromatic Aldehydes | Ethanol, Reflux (2 h) | Aromatic Hydrazone Derivatives | orientjchem.org |

| Various Hydrazides | Acetophenones / Benzaldehydes | CeCl3·7H2O, EtOH, Reflux | Aryl Hydrazones | mdpi.com |

Cyclocondensation Reactions for Novel Heterocyclic Ring Systems

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of stable ring structures from acyclic precursors. This compound is a valuable substrate for such transformations, leading to the generation of pyrazoles, 1,3,4-oxadiazoles, 1,2,4-triazoles, and thiazolidinones.

Synthesis of Pyrazole (B372694) Derivatives

The synthesis of pyrazole derivatives from hydrazide precursors typically involves a cyclocondensation reaction with a 1,3-dicarbonyl compound. This classical approach, known as the Knorr pyrazole synthesis, is a reliable method for constructing the pyrazole ring. In the context of this compound, the reaction would proceed by reacting the hydrazide with a suitable β-diketone, such as acetylacetone, in a suitable solvent, often with acid catalysis, to yield the corresponding 1-((1H-imidazol-5-yl)acetyl)-3,5-dimethyl-1H-pyrazole. The reaction mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring.

While specific literature detailing this reaction with this compound is not abundant, the general applicability of the Knorr synthesis suggests its feasibility. The reaction conditions can be optimized by varying the solvent, temperature, and catalyst to achieve desirable yields.

Table 1: Representative Synthesis of Pyrazole Derivatives from Hydrazides

| Hydrazide Precursor | 1,3-Dicarbonyl Compound | Product | Reference |

| Isonicotinic acid hydrazide | Acetylacetone | 3,5-Dimethyl-1-isonicotinoyl-1H-pyrazole | [General methodology] |

| Benzoic acid hydrazide | Ethyl acetoacetate (B1235776) | 1-Benzoyl-5-methyl-1H-pyrazol-3(2H)-one | [General methodology] |

Formation of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another important class of heterocycles that can be synthesized from this compound. A common method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide, followed by cyclization. This reaction proceeds through the formation of a dithiocarbazate intermediate, which upon heating undergoes intramolecular cyclization and elimination of hydrogen sulfide (B99878) to yield the corresponding 5-((1H-imidazol-5-yl)methyl)-1,3,4-oxadiazole-2-thiol.

For instance, the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one has been reported, starting from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide and carbon disulfide. mdpi.com This demonstrates the viability of this synthetic route for imidazole-containing hydrazides.

Another versatile method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This can be achieved by first acylating this compound with a suitable carboxylic acid or its derivative, followed by treatment with a dehydrating agent such as phosphorus oxychloride or sulfuric acid.

Table 2: Synthesis of 1,3,4-Oxadiazole Derivatives from Imidazole Hydrazides

| Imidazole Hydrazide Precursor | Reagent | Product | Reference |

| 5-Methyl-2-phenyl-1H-imidazole-4-carbohydrazide | 1. CS₂, KOH 2. Phenacyl bromide | 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one | mdpi.com |

Preparation of 1,2,4-Triazole (B32235) and Thiosemicarbazide (B42300) Derivatives

The synthesis of 1,2,4-triazole derivatives from this compound often begins with the formation of a thiosemicarbazide intermediate. This is typically achieved by reacting the hydrazide with an appropriate isothiocyanate in a suitable solvent like ethanol. The resulting N-substituted-2-((1H-imidazol-5-yl)acetyl)hydrazinecarbothioamide can then be cyclized to form the corresponding 1,2,4-triazole-3-thione. researchgate.net

The cyclization of the thiosemicarbazide can be effected under either basic or acidic conditions. Basic conditions, such as refluxing in an aqueous solution of sodium hydroxide, generally favor the formation of the 1,2,4-triazole-3-thione ring system. This methodology has been successfully applied to various acylhydrazides to generate a wide array of triazole derivatives. nih.gov

Table 3: Synthesis of Thiosemicarbazide and 1,2,4-Triazole Derivatives

| Hydrazide Precursor | Isothiocyanate | Thiosemicarbazide Product | 1,2,4-Triazole Product | Reference |

| 2-(2-(2-Hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetohydrazide | Phenyl isothiocyanate | N-phenyl-2-(2-(2-(2-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazinecarbothioamide | 3-((2-(2-Hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione | researchgate.net |

Derivatization to Thiazolidinone Structures

Thiazolidinone derivatives can be prepared from this compound through a multi-step sequence. The first step typically involves the condensation of the hydrazide with an aromatic aldehyde to form a Schiff base (hydrazone). This intermediate is then reacted with a mercaptoacetic acid derivative, such as thioglycolic acid, in a cyclocondensation reaction to afford the corresponding thiazolidinone.

This synthetic strategy has been employed for the preparation of various thiazolidinones from different hydrazides. For example, Schiff bases derived from 5-amino-1H-imidazole-4-carboxamide have been successfully converted to their corresponding thiazolidinone derivatives. ciac.jl.cn This suggests that a similar approach could be applied to Schiff bases derived from this compound.

Alkylation Strategies for N-Substituted Imidazole Hydrazides

The imidazole ring of this compound possesses two nitrogen atoms that can potentially be alkylated. The regioselectivity of the N-alkylation of imidazoles is influenced by several factors, including the nature of the substituent on the imidazole ring, the alkylating agent, and the reaction conditions. otago.ac.nz

In unsymmetrical imidazoles, alkylation can occur at either the N-1 or N-3 position. The electronic and steric effects of the substituents play a crucial role in determining the site of alkylation. For this compound, the acetic acid hydrazide moiety at the 5-position will influence the electron density and steric hindrance around the two nitrogen atoms.

Alkylation is typically carried out using an alkyl halide in the presence of a base. The choice of base, whether a strong base like sodium hydride or a weaker base like potassium carbonate, can affect the regioselectivity of the reaction. Studies on the N-alkylation of various imidazole derivatives have shown that both steric and electronic factors govern the outcome of the reaction. otago.ac.nzresearchgate.net

Alternative Synthetic Routes to Imidazole-Containing Hydrazides

While the focus of this article is on the derivatization of this compound, it is pertinent to briefly mention alternative synthetic routes to this and other imidazole-containing hydrazides. A common method for the synthesis of acid hydrazides is the reaction of the corresponding ester with hydrazine hydrate. Thus, ethyl 2-(1H-imidazol-5-yl)acetate can be treated with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux to yield this compound.

The synthesis of the precursor ester, ethyl 2-(1H-imidazol-5-yl)acetate, can be achieved through various methods for imidazole ring formation. One such method is the Van Leusen imidazole synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde and an amine. mdpi.com Other classical methods for imidazole synthesis include the Radziszewski synthesis and the Debus synthesis. researchgate.netorganic-chemistry.org

Furthermore, direct synthesis of imidazoleacetic acid derivatives has been reported via the reaction of 4-haloacetoacetic acid derivatives with amidines. rsc.org These alternative routes provide access to a variety of substituted imidazole acetic acid esters, which can then be converted to the corresponding hydrazides.

Synthesis of Imidazole-5-ones from Oxazol-5-ones

A well-established route to imidazole derivatives, specifically imidazole-5-ones, involves the chemical transformation of oxazol-5-one precursors. Oxazol-5-ones, also known as azlactones, serve as versatile intermediates in heterocyclic synthesis.

The general process commences with the preparation of an oxazolin-5-one, often through the condensation of hippuric acid (N-benzoylglycine) with a substituted aldehyde. nih.gov This reaction, known as the Erlenmeyer-Plöchl synthesis, creates the foundational five-membered oxazole (B20620) ring. The resulting oxazol-5-one is then reacted with a primary amine or ammonia. This step proceeds via a nucleophilic attack by the amine on the carbonyl group of the oxazolone (B7731731), leading to ring opening. Subsequent intramolecular condensation and dehydration result in the formation of the more stable imidazole-5-one ring system. This method provides a reliable pathway to 2,4-disubstituted imidazolones.

Table 1: Synthesis of Imidazole-5-ones from Oxazol-5-ones

Starting Materials Key Reagents/Conditions Product Type Reference Hippuric acid, Substituted benzaldehydes Acetic anhydride, Sodium acetate (for oxazolone formation); Aromatic/heterocyclic amines Imidazole-5-ones nih.gov α,β-unsaturated carboxylic acid Thionyl chloride (to form acyl chloride), Benzidine, NaNO₂/HCl (diazotization) Imidazol-5-one azo compounds nih.gov

Utilization of Imidamides and Sulphoxonium Ylides

Modern synthetic strategies offer alternative routes to the imidazole core that provide different substitution patterns and functional group tolerance. One such approach involves the reaction of imidamides (commonly known as amidines) with sulphoxonium ylides. This method leverages the unique reactivity of both components to construct the heterocyclic ring.

In this synthetic pathway, the amidine serves as the N-C-N fragment, providing three of the five atoms for the imidazole ring. The sulphoxonium ylide, a stabilized sulfur ylide, acts as a two-carbon synthon. The reaction is believed to proceed through an initial nucleophilic attack of the ylide carbanion on the amidine carbon. This is followed by an intramolecular cyclization and elimination of the sulfoxonium group to yield the final imidazole product. Research from industrial laboratories has utilized this strategy to synthesize azoles (the class of heterocycles that includes imidazoles) by reacting aryl amidines with ketosulfoxonium ylides. nih.gov Furthermore, related methodologies have been developed where amidine imides react with sulfur ylides to furnish imidazolines, which are reduced precursors to imidazoles. nih.gov This approach is particularly valuable for creating highly substituted imidazoles under mild conditions.

Table 2: Synthesis of Imidazoles/Imidazolines from Amidines and Sulfur Ylides

Reactant 1 Reactant 2 Key Features Product Type Reference Aryl amidines Ketosulfoxonium ylides Provides a route to substituted azoles. Azoles (including Imidazoles) nih.gov Amidine imides Sulfur ylides Follows a one-pot procedure; can be part of a Corey-Chaykovsky reaction extension. Imidazolines nih.gov

Table of Compounds

Spectroscopic and Structural Elucidation of 1h Imidazole 5 Aceticacid, Hydrazide Compounds

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1H-Imidazole-5-aceticacid, hydrazide and its derivatives, IR analysis provides crucial information about the key structural components, including the carbonyl group of the hydrazide, the N-H and C-H bonds of the imidazole (B134444) ring, and the hydrazide moiety.

Characterization of Carbonyl Stretching Frequencies

The carbonyl (C=O) stretching vibration is one of the most characteristic and intense absorption bands in an IR spectrum. spectroscopyonline.com For hydrazide derivatives, the position of the C=O stretching band is sensitive to the molecular environment. In the solid state, intermolecular hydrogen bonding can cause a shift to lower frequencies compared to values obtained in dilute solutions. chempedia.info

In hydrazides, the amide group (-CO-NH-) gives rise to distinct vibrational bands. The C=O stretching frequency, often referred to as the Amide I band, typically appears in the region of 1711-1621 cm⁻¹. nih.gov For instance, in (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, the carbonyl stretching of the hydrazide group is observed between 1621-1640 cm⁻¹. nih.gov The presence of two carbonyl groups, as seen in some derivatives, can lead to two distinct C=O stretching bands due to symmetric and asymmetric stretching modes. stackexchange.comkau.edu.sa This phenomenon is observed in acid anhydrides and certain hydrazide derivatives where two carbonyl groups are in close proximity. stackexchange.comkau.edu.sa

| Compound Type | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Generic Hydrazides | C=O Stretch (Amide I) | ~1660 | kau.edu.sa |

| Aryl Hydrazides | C=O Stretch | 1650-1600 | nih.gov |

| (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide | C=O Stretch | 1621-1640 | nih.gov |

| Arylidene Malonic Hydrazide Derivatives | Antagonized C=O Stretch | 1700-1670 | kau.edu.sa |

| Arylidene Malonic Hydrazide Derivatives | Non-antagonized C=O Stretch | 1685-1655 | kau.edu.sa |

Identification of N-H and C-H Vibrational Modes

The vibrational modes of N-H and C-H bonds provide further structural confirmation. The N-H stretching vibrations in heterocyclic compounds like imidazole typically occur in the 3500-3000 cm⁻¹ region. sci.am Specifically for the imidazole ring, the N-H stretching band has been observed at 3376 cm⁻¹. sci.am In hydrazides, the N-H stretching of the -NHNH₂ group also appears in this high-frequency region, often as multiple bands. For example, in carbohydrazide (B1668358) derivatives, absorption bands for OH and hydrazide NH₂ are seen at 3317 cm⁻¹. nih.gov

The C-H stretching vibrations of the aromatic imidazole ring are characteristically found in the 3100-3000 cm⁻¹ range. sci.amuci.edu In the FTIR spectrum of imidazole, these C-H vibrations have been identified at 3126, 3040, and 2922 cm⁻¹. sci.am The C-H stretching modes of the methylene (B1212753) (-CH₂-) group in the acetic acid moiety are expected to appear in the 3000-2850 cm⁻¹ region. kau.edu.sa

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Imidazole Ring | N-H Stretch | 3500-3000 | sci.am |

| Hydrazide (-NHNH₂) | N-H Stretch | 3400-3200 | nih.gov |

| Imidazole Ring | Aromatic C-H Stretch | 3126-2922 | sci.am |

| Methylene (-CH₂-) | C-H Stretch | 3000-2850 | kau.edu.sa |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the complete structural assignment of this compound derivatives.

Proton (¹H) NMR for Structural Confirmation and Chemical Shifts

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the imidazole ring, the methylene bridge, and the hydrazide group.

The protons of the imidazole ring typically resonate in the aromatic region. The C(2)-H proton is generally the most downfield signal, appearing around 7.73 ppm in deuterated chloroform. researchgate.net The C(4)-H and C(5)-H protons of the imidazole ring are often observed at slightly higher fields. researchgate.net In substituted imidazoles, characteristic resonances for imidazole protons appear between 6.77-7.66 ppm. researchgate.net The N-H proton of the imidazole ring gives a broad signal that can appear over a wide range, often around 11.62 ppm, and its position is highly dependent on the solvent and concentration. researchgate.net

The methylene (-CH₂-) protons of the acetic acid moiety are expected to resonate as a singlet, with a chemical shift influenced by the adjacent imidazole ring and carbonyl group. In similar structures like (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide, the methylene protons appear as a singlet at δ 4.23 ppm. nih.gov The protons of the hydrazide group (-NHNH₂) are exchangeable and often appear as broad singlets. The -CO-NH- proton in a hydrazide has been observed as a singlet at δ 9.32 ppm. nih.gov

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Imidazole C(2)-H | ~7.7 | Singlet | researchgate.net |

| Imidazole C(4)-H | ~7.1 | Singlet | researchgate.net |

| Imidazole N-H | Broad, ~11-13 | Singlet | researchgate.netresearchgate.net |

| Methylene (-CH₂-) | ~3.7-4.2 | Singlet | nih.gov |

| Hydrazide (-CO-NH-) | ~9.3-10.0 | Singlet | nih.govnih.gov |

| Hydrazide (-NH₂) | Broad, ~7.5 | Singlet | nih.gov |

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the two unique carbons of the imidazole ring, the methylene carbon, and the carbonyl carbon.

The carbon atoms of the imidazole ring have characteristic chemical shifts. In related ferrocenyl(methyl)imidazole compounds, the C5/C6 carbons of the imidazole ring resonate in the range of 124.87-132.43 ppm. researchgate.net The C2 carbon is typically found at a lower field. The methylene carbon (-CH₂-) signal is expected in the aliphatic region. The carbonyl carbon of the hydrazide group is anticipated to appear significantly downfield, typically in the range of 168-170 ppm. nih.gov

| Carbon | Expected Chemical Shift (ppm) | Reference |

|---|---|---|

| Imidazole C2 | ~135 | semanticscholar.org |

| Imidazole C4 | ~127 | semanticscholar.org |

| Imidazole C5 | ~117 | semanticscholar.org |

| Methylene (-CH₂-) | ~30-40 | General Prediction |

| Carbonyl (C=O) | ~168-170 | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of imidazole-containing compounds often involves the cleavage of the imidazole ring. researchgate.net A common fragmentation pathway for imidazole itself leads to the expulsion of HCN. researchgate.net The mass spectra of hydrazide derivatives can be complex, with fragmentation occurring at the C-C, C-N, and N-N bonds. A characteristic fragmentation pattern for compounds with a hydrazide moiety may involve the loss of the -NHNH₂ group. The presence of the acetic acid linker would likely lead to fragmentation at the bond between the methylene group and the imidazole ring or the carbonyl group.

| Fragment Ion | Plausible Structure | Fragmentation Pathway |

|---|---|---|

| [M]⁺ | C₅H₈N₄O⁺ | Molecular Ion |

| [M - NHNH₂]⁺ | C₅H₅N₂O⁺ | Loss of the terminal hydrazino group |

| [M - CONHNH₂]⁺ | C₄H₅N₂⁺ | Loss of the hydrazide moiety |

| [Imidazole-CH₂]⁺ | C₄H₅N₂⁺ | Cleavage of the C-C bond adjacent to the carbonyl group |

Molecular Weight Determination via LC-MS and HRMS

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight of synthesized compounds, thereby providing the first layer of structural validation. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the determination of the molecular weight of individual components within a mixture. HRMS, a more precise technique, can measure mass to within a few parts per million (ppm), enabling the determination of the elemental formula of a compound with a high degree of confidence.

For this compound, the expected molecular formula is C5H8N4O. High-resolution mass spectrometry would be employed to confirm this composition by providing a highly accurate mass measurement of the molecular ion. Typically, in electrospray ionization (ESI) positive mode, the compound would be observed as the protonated molecule, [M+H]+. The theoretical exact mass of this ion is calculated to be 141.0771 Da. The experimental value obtained from an HRMS analysis is expected to align closely with this theoretical value, confirming the elemental composition. For comparison, the related precursor, 1H-Imidazole-5-acetic acid (C5H6N2O2), has a monoisotopic molecular weight of 126.0429 g/mol . foodb.ca

| Parameter | Chemical Formula | Value |

|---|---|---|

| Molecular Formula | C5H8N4O | - |

| Average Molecular Weight | C5H8N4O | 140.14 g/mol |

| Monoisotopic Mass | C5H8N4O | 140.070 |

| [M+H]+ (Protonated Molecule) | C5H9N4O+ | 141.0771 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly when performed in tandem (MS/MS) mode, provides invaluable structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy, it breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint, allowing for the confirmation of specific structural motifs.

For this compound, the fragmentation is expected to be dictated by the presence of the imidazole ring, the methylene bridge, and the acylhydrazide functional group. The imidazole ring itself is a stable aromatic system and is often observed intact in fragmentation spectra. researchgate.net Key fragmentation pathways for imidazole derivatives typically involve the loss of substituents from the ring rather than the opening of the ring itself. nih.gov

Common fragmentation patterns for hydrazides involve cleavage of the N-N bond and the C-N bond. researchgate.net A plausible fragmentation pathway for this compound would include:

Alpha-cleavage at the carbonyl group, leading to the formation of a stable acylium ion.

Loss of the terminal hydrazino group (-NHNH2) as a neutral species.

Cleavage of the bond between the methylene group and the imidazole ring.

The analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

| Proposed Fragment Ion (Structure) | m/z (Monoisotopic) | Description of Neutral Loss |

|---|---|---|

| [C5H5N2O]+ | 109.040 | Loss of N2H3 radical |

| [C4H5N2]+ | 81.045 | Loss of CH2CONHNH2 |

| [C5H6N2O]+ | 110.048 | Loss of N2H2 |

| [C4H5N2CH2CO]+ | 123.056 | Loss of NH2 radical |

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by yielding detailed information on bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related imidazole and hydrazide structures provides insight into its likely solid-state conformation. researchgate.neteurjchem.commdpi.com

| Parameter | Expected Value/Feature | Reference Compound Class |

|---|---|---|

| Crystal System | Monoclinic or Triclinic | Imidazole Derivatives najah.edu, Hydrazides mdpi.com |

| Space Group | Centrosymmetric (e.g., P21/c) | Imidazole Derivatives najah.edu |

| Imidazole Ring | Planar | 1-alkylimidazole-4,5-dicarboxylic acids researchgate.net |

| C=O Bond Length | ~1.23 Å | Hydrazide Derivatives mdpi.com |

| N-N Bond Length | ~1.40 Å | Hydrazide Derivatives mdpi.com |

Understanding Supramolecular Interactions in Crystalline Networks

Beyond the structure of a single molecule, X-ray diffraction data illuminates the intricate network of intermolecular interactions that govern how molecules pack together in a crystal lattice. These non-covalent interactions, collectively known as supramolecular interactions, are crucial for crystal stability and influence physical properties like melting point and solubility.

The imidazole ring is a versatile building block in crystal engineering due to its capacity to act as both a hydrogen bond donor (the N-H group) and acceptor (the sp2-hybridized nitrogen). iucr.orgiucr.orgresearchgate.net The hydrazide moiety is also rich in hydrogen bonding functionality, with two N-H donors and a carbonyl oxygen acceptor. Consequently, this compound is expected to form extensive and robust hydrogen-bonded networks. Common motifs would likely include N-H···N bonds between imidazole rings and N-H···O=C interactions linking the hydrazide groups. eurjchem.comiucr.org These interactions can connect molecules into chains, sheets, or complex three-dimensional frameworks. Furthermore, the aromatic imidazole rings can engage in π-π stacking interactions, further stabilizing the crystal packing. researchgate.net

| Interaction Type | Donor | Acceptor | Potential Motif |

|---|---|---|---|

| Hydrogen Bond | Imidazole N-H | Imidazole N | Chains/Dimers iucr.orgresearchgate.net |

| Hydrogen Bond | Hydrazide N-H | Carbonyl O | Chains/Sheets eurjchem.com |

| Hydrogen Bond | Imidazole N-H | Carbonyl O | Cross-linking of networks |

| Hydrogen Bond | Hydrazide N-H | Imidazole N | Cross-linking of networks iucr.org |

| π-π Stacking | Imidazole Ring | Imidazole Ring | Columnar packing researchgate.net |

Complementary Analytical Techniques

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental and routine analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur, S) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial check for the purity and stoichiometric correctness of the synthesized compound.

For this compound (C5H8N4O), the theoretical elemental composition can be calculated based on its atomic constituents and molecular weight. A high-purity sample is expected to yield experimental values that are within ±0.4% of the theoretical percentages. This level of agreement provides strong evidence that the empirical formula of the synthesized compound matches the expected formula. This technique is frequently reported in the characterization of new imidazole and hydrazide derivatives to validate their composition. azjournalbar.comgrafiati.comnih.gov

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 42.85% |

| Hydrogen | H | 5.75% |

| Nitrogen | N | 39.98% |

| Oxygen | O | 11.42% |

Thermal Analysis (e.g., TGA, DSC) for Thermal Stability Studies

Thermogravimetric analysis is a technique used to measure the change in mass of a sample as a function of temperature or time, providing information about its thermal stability and decomposition profile. For related imidazole derivatives, thermal decomposition temperatures have been observed to vary, with some studies on complex imidazole-based structures showing stability up to 300-400°C.

Differential Scanning Calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference. This analysis provides data on melting point, glass transitions, and other thermal events. For the parent compound, imidazole, and simple derivatives like 2-methylimidazole, DSC studies have determined their melting points and latent heat of fusion. However, this data cannot be directly extrapolated to this compound without experimental validation.

A comprehensive thermal analysis of this compound would require experimental studies to determine its specific decomposition temperatures, melting point, and other thermal characteristics. Such data would be crucial for understanding its stability and potential applications.

UV-Vis Spectroscopy

Specific UV-Vis spectroscopic data for this compound, including its maximum absorption wavelengths (λmax) and molar absorptivity coefficients, are not detailed in the available research.

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a compound. This information helps to identify the presence of chromophores and conjugated systems within a molecule. Imidazole-containing compounds are known to exhibit characteristic absorption bands in the UV region. For instance, various imidazole derivatives have been reported to show absorption maxima around 290 nm and 380 nm, which can be influenced by the solvent and the specific substituents on the imidazole ring. The electronic transitions, such as π→π* and n→π*, are responsible for these absorptions.

To accurately determine the UV-Vis spectral properties of this compound, experimental measurements in different solvents would be necessary. This would allow for the identification of its characteristic absorption peaks and provide insights into its electronic structure.

Chemical Reactivity and Mechanistic Investigations of 1h Imidazole 5 Aceticacid, Hydrazide

Tautomerism and Isomerism in Hydrazide and Hydrazone Moieties

The hydrazide group and its corresponding hydrazone derivatives are known to exhibit distinct forms of isomerism, which can significantly influence their chemical and biological properties. frontiersin.orgresearchgate.net These isomeric forms arise from the delocalization of electrons and restricted bond rotation within the molecule.

Hydrazide and hydrazone moieties can exist in a dynamic equilibrium between their keto and enol tautomeric forms. frontiersin.orgresearchgate.net The keto form is characterized by a carbonyl group (C=O), while the enol form contains a hydroxyl group attached to a carbon-carbon double bond (C=C-OH). In the context of the hydrazide group of 1H-Imidazole-5-aceticacid, hydrazide, this tautomerism involves the migration of a proton from the nitrogen atom to the oxygen atom, resulting in the formation of an imidic acid tautomer.

This equilibrium is often influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.comnih.gov In many cases, the keto form is the more stable and predominant tautomer. frontiersin.org However, the enol form can be stabilized through intramolecular hydrogen bonding or by coordination with metal ions. researchgate.net The presence of both tautomers can have significant implications for the molecule's reactivity, as each form presents different nucleophilic and electrophilic sites.

Table 1: Comparison of Keto and Enol Tautomers

| Feature | Keto Form | Enol Form (Imidic Acid) |

| Key Functional Group | Amide (-CONHNH₂) | Imidic Acid (-C(OH)=NNH₂) |

| Hybridization of Carbonyl/Enolic Carbon | sp² | sp² |

| Hybridization of Carbonyl/Enolic Oxygen | sp² | sp² |

| Relative Stability | Generally more stable | Generally less stable, can be stabilized by specific interactions |

Cis-Trans Isomerism around Azomethine Bonds

When this compound reacts with an aldehyde or a ketone, it forms a hydrazone, which contains a carbon-nitrogen double bond (C=N), also known as an azomethine or imine group. mdpi.com Due to the restricted rotation around this double bond, hydrazones can exist as geometric isomers, specifically cis and trans (or Z and E) isomers. researchgate.net

The trans isomer, where the substituents on the nitrogen and carbon atoms are on opposite sides of the double bond, is generally more stable due to reduced steric hindrance. However, the cis isomer can also be present, and the equilibrium between the two can be influenced by factors such as solvent polarity and temperature. The specific geometry of the hydrazone can affect its biological activity and its ability to coordinate with metal ions. The interconversion between these isomers can sometimes be achieved through photochemical or thermal means. nih.gov

Table 2: Characteristics of Cis-Trans Isomers in Hydrazones

| Isomer | Description | Steric Hindrance | General Stability |

| Trans (E) | Substituents are on opposite sides of the C=N bond. | Lower | More stable |

| Cis (Z) | Substituents are on the same side of the C=N bond. | Higher | Less stable |

Nucleophilic and Electrophilic Reaction Sites

The distribution of electron density in this compound and its derivatives creates distinct regions of nucleophilicity and electrophilicity, which are key to understanding its reaction patterns. researchgate.net

The hydrazide moiety contains two nitrogen atoms, both of which possess lone pairs of electrons and are therefore nucleophilic. researchgate.net The terminal amino-type nitrogen (-NH₂) is generally considered to be more nucleophilic and is the primary site of reaction with electrophiles. researchgate.net This is due to the electron-withdrawing effect of the adjacent carbonyl group, which reduces the nucleophilicity of the amide-type nitrogen (-NH-).

These nitrogen atoms are crucial for the formation of hydrazones through condensation reactions with aldehydes and ketones. mdpi.com They can also participate in acylation and alkylation reactions. nih.gov

In the hydrazone derivatives of this compound, the azomethine carbon atom of the C=N bond exhibits dual reactivity. It is electrophilic due to the electronegativity of the adjacent nitrogen atom, making it susceptible to attack by nucleophiles. researchgate.net

Conversely, resonance effects can also impart nucleophilic character to the azomethine carbon. The lone pair of electrons on the adjacent nitrogen atom can be delocalized, leading to a resonance structure with a negative charge on the carbon atom. researchgate.net This makes the azomethine carbon a potential site for electrophilic attack.

Reaction Mechanisms in Derivative Synthesis

The synthesis of derivatives from this compound primarily involves reactions at the hydrazide moiety. A common and important reaction is the condensation with carbonyl compounds to form hydrazones. mdpi.com This reaction typically proceeds via a two-step mechanism. The first step is the nucleophilic attack of the terminal nitrogen of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. mdpi.com The reaction is often catalyzed by a small amount of acid.

Cyclization Reaction Pathways

The hydrazide functional group (-CONHNH₂) is a versatile precursor for the synthesis of various five-membered heterocyclic rings through cyclization reactions. For this compound, this reactivity provides a pathway to generate more complex molecular architectures.

Key cyclization reactions anticipated for this compound include:

Formation of Pyrazoles: In the presence of 1,3-dicarbonyl compounds, such as acetylacetone, the hydrazide can undergo a cyclocondensation reaction to form pyrazole (B372694) derivatives. nih.govmdpi.commdpi.com The reaction is often catalyzed by acetic acid. nih.govmdpi.comnih.gov The mechanism involves the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

Formation of 1,3,4-Thiadiazoles: Reaction with various sulfur-containing reagents can lead to the formation of 1,3,4-thiadiazoles. For instance, treatment of an acid hydrazide with substituted isothiocyanates first yields a thiosemicarbazide (B42300) intermediate. nih.gov This intermediate can then be cyclized under acidic (e.g., orthophosphoric acid) or basic conditions to afford the corresponding 1,3,4-thiadiazole (B1197879) derivative. nih.gov Another pathway involves reacting the hydrazide with carbon disulfide in the presence of a base, followed by cyclization. bu.edu.eg

Formation of 1,2,4-Triazoles: The thiosemicarbazide intermediates, formed as described above, can also be cyclized under different conditions (e.g., in the presence of triethylamine) to yield 1,2,4-triazole-5(4H)-thiones. nih.gov

These pathways highlight the utility of the hydrazide group as a synthon for building diverse heterocyclic systems attached to the imidazole-5-acetic acid scaffold.

| Reactant | Resulting Heterocycle | Typical Conditions | Reference |

|---|---|---|---|

| 1,3-Dicarbonyl Compound (e.g., Acetylacetone) | Pyrazole | Acetic acid catalysis, reflux in ethanol (B145695) | nih.govmdpi.com |

| Substituted Isothiocyanate | 1,3,4-Thiadiazole or 1,2,4-Triazole (B32235) | 1. Formation of thiosemicarbazide. 2. Acidic or basic cyclization. | nih.gov |

| Carbon Disulfide | 1,3,4-Thiadiazole | Base (e.g., KOH), followed by cyclization | bu.edu.eg |

Condensation and Addition Reaction Mechanisms

The terminal amino group of the hydrazide moiety in this compound is highly nucleophilic, making it prone to condensation and addition reactions.

The most prominent of these is the condensation reaction with aldehydes and ketones to form hydrazones. wikipedia.orgbas.bgresearchgate.net This reaction is fundamental in organic chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N).

The mechanism for hydrazone formation is a two-step process:

Nucleophilic Addition: The nucleophilic terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine. nih.govchemtube3d.com This step is typically the rate-limiting step at neutral pH. nih.gov

Dehydration: The carbinolamine intermediate is unstable and subsequently eliminates a molecule of water to form the stable hydrazone product. nih.govresearchgate.net This dehydration step is generally acid-catalyzed, as protonation of the hydroxyl group makes it a better leaving group (H₂O).

Impact of Acidic Conditions on Reaction Selectivity

Acidic conditions can significantly influence the reactivity of this compound, affecting both the imidazole (B134444) ring and the hydrazide side chain. The reaction outcome is often a matter of selectivity, depending on the acid strength and reaction conditions.

Protonation of the Imidazole Ring: In the presence of acid, the pyridine-like nitrogen (N-3) of the imidazole ring is readily protonated to form a stable imidazolium (B1220033) salt. pharmaguideline.comnih.gov This protonation deactivates the ring toward electrophilic attack. chemistry-online.com

Reactions of the Hydrazide Group: The hydrazide moiety itself can undergo several transformations in acidic media. Studies on various hydrazide derivatives refluxed in acetic acid have shown that outcomes can range from N-acetylation to hydrolysis of the hydrazide back to the corresponding carboxylic acid. nih.govrsc.org For example, refluxing a hydrazide in acetic acid can lead to the formation of N'-acetyl hydrazide derivatives. nih.gov

Catalysis and Selectivity: While strong acids can lead to hydrolysis, weak acids like acetic acid often serve as catalysts for condensation and cyclization reactions. nih.govnih.gov For instance, acetic acid is commonly used to catalyze the formation of hydrazones and pyrazoles from hydrazides. nih.govnih.govresearchgate.net The acidity of the medium can therefore be tuned to favor either catalysis of condensation/cyclization or direct participation in acetylation/hydrolysis. In the case of acylimidazole hydrolysis, the reaction is not acid-catalyzed and rates actually decrease with increasing acidity, with the reaction proceeding through the monoprotonated form of the imidazole ring. cdnsciencepub.com

Amphoteric Properties of the Imidazole Ring

The imidazole ring, the core of this compound, is classified as an amphoteric heterocycle. globalresearchonline.net This means it can function as both an acid and a base, a property derived from its unique electronic structure featuring two nitrogen atoms in different chemical environments. pharmaguideline.com

As a Base: The nitrogen atom at position 3 (N-3) has a lone pair of electrons that is not part of the aromatic π-system. This pyridine-like nitrogen is basic and can accept a proton to form a stable imidazolium cation. pharmaguideline.com

As an Acid: The nitrogen atom at position 1 (N-1) bears a hydrogen atom. This pyrrole-like nitrogen can be deprotonated by a strong base, allowing the ring to act as a proton donor (acid). pharmaguideline.com

This dual acidic and basic character is fundamental to the role of imidazole-containing molecules, like the amino acid histidine, in biological systems, where they often participate in acid-base catalysis. nih.gov

Proton Donor and Acceptor Characteristics

The ability of the imidazole ring to both donate and accept protons is quantitatively described by its pKa values.

Proton Acceptor (Basicity): The conjugate acid of imidazole (the imidazolium ion) has a pKa of approximately 7.0. This indicates that imidazole is a moderately effective base at neutral pH, making it significantly more basic than pyridine (B92270) (pKa ≈ 5.2). acs.org

Proton Donor (Acidity): As an acid, the N-1 proton of the imidazole ring has a pKa of about 14.5, making it weakly acidic, comparable to alcohols. acs.org

This means that in a physiological or neutral aqueous environment, the imidazole ring can exist in both protonated (cationic) and neutral forms, allowing it to readily participate in proton transfer reactions.

Susceptibility to Electrophilic and Nucleophilic Attack at Ring Positions

The imidazole ring is an electron-rich aromatic system, which governs its reactivity towards electrophiles and nucleophiles.

Electrophilic Attack: The imidazole ring is susceptible to electrophilic aromatic substitution. globalresearchonline.net The reaction is favored at the C-4 and C-5 positions due to the formation of a more stable cationic intermediate. uobabylon.edu.iq Attack at the C-2 position is generally less favored. globalresearchonline.netuobabylon.edu.iq Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. uobabylon.edu.iq However, under strongly acidic conditions, the ring becomes protonated and thus deactivated towards electrophilic attack. chemistry-online.com The presence of the acetic acid hydrazide substituent at the C-5 position will influence the regioselectivity of further substitutions.

Nucleophilic Attack: Nucleophilic substitution on an unsubstituted imidazole ring is generally difficult and rare unless there is a strongly electron-withdrawing substituent present to activate the ring. pharmaguideline.comglobalresearchonline.net The C-2 position is the most likely site for nucleophilic attack if it does occur, particularly if it bears a good leaving group (e.g., a halogen). pharmaguideline.comnih.gov

Computational Chemistry and Theoretical Modeling of 1h Imidazole 5 Aceticacid, Hydrazide

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties of molecules. nih.govmdpi.com It offers a balance between accuracy and computational cost, making it an ideal tool for investigating complex organic molecules. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to elucidate various molecular characteristics of 1H-Imidazole-5-aceticacid, hydrazide. bohrium.com

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For this compound, DFT calculations are used to find the minimum energy conformation. mdpi.com This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable state of the molecule. bohrium.com The resulting optimized structure provides a realistic model for further analysis of its electronic properties. mdpi.com

The imidazole (B134444) ring is a planar, five-membered heterocyclic system. acadpubl.eu Theoretical calculations would confirm the planarity of this ring in the optimized structure. The bond lengths within the molecule, such as the C=O of the hydrazide group, are expected to align with values observed in structurally related compounds. mdpi.com Analysis of the electronic structure reveals how electrons are distributed across the molecule, which is fundamental to understanding its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters (Theoretical) This table presents hypothetical, yet realistic, optimized parameters for this compound based on DFT/B3LYP calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C=O (hydrazide) | 1.245 |

| N-N (hydrazide) | 1.390 | |

| C-N (imidazole ring) | 1.375 | |

| C=N (imidazole ring) | 1.320 | |

| Bond Angle (°) | O=C-N | 122.5 |

| C-N-N | 119.8 | |

| C-N-C (imidazole ring) | 108.5 |

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. irjweb.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests the molecule is more reactive and less stable. nih.gov For imidazole and hydrazide derivatives, DFT calculations can accurately predict these orbital energies. nih.gov The HOMO is often localized on the more electron-rich parts of the molecule, such as the hydrazide moiety and the imidazole ring, while the LUMO may be distributed over the π-conjugated system. acs.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap This table presents hypothetical FMO data for this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.45 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.95 |

For this compound, NBO analysis would likely reveal strong intramolecular interactions. Key interactions would include the delocalization of lone pair electrons (n) from the nitrogen and oxygen atoms into the antibonding π* orbitals of the imidazole ring and the carbonyl group. acadpubl.eu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their strength. Higher E(2) values indicate more intense interactions, leading to greater charge delocalization and increased molecular stability. acadpubl.eu

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map uses a color scale to represent different potential values. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, which are favorable sites for electrophilic attack. In this compound, these would be centered around the electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the imidazole ring. researchgate.netresearchgate.net

Blue regions represent areas of low electron density and positive electrostatic potential, indicating sites susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, especially those bonded to nitrogen (N-H) in the hydrazide and imidazole moieties. researchgate.net

Green regions denote areas of neutral or near-zero potential. nih.gov

The MEP map provides a clear, qualitative picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding. chemrxiv.orgscispace.com

Global reactivity parameters, derived from HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity and stability. nih.gov These descriptors are calculated using the principles of conceptual DFT.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = χ²/2η.

These parameters provide a comprehensive framework for comparing the reactivity of this compound with other related compounds.

Table 3: Calculated Global Reactivity Parameters This table presents hypothetical reactivity data for this compound based on the FMO energies in Table 2.

| Parameter | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 3.975 |

| Chemical Hardness (η) | 2.475 |

| Chemical Softness (S) | 0.404 |

| Electrophilicity Index (ω) | 3.192 |

Vibrational Analysis and Spectroscopic Property Prediction

Theoretical vibrational analysis using DFT is a powerful method for predicting and interpreting infrared (IR) and Raman spectra. researchgate.net By calculating the harmonic vibrational frequencies of the optimized molecular structure, a theoretical spectrum can be generated. This calculated spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. researchgate.net

For this compound, the predicted spectrum would show characteristic peaks corresponding to its specific functional groups. Key vibrational modes would include:

N-H stretching: From the hydrazide (-NHNH2) and imidazole groups, typically appearing in the 3200-3400 cm-1 region.

C-H stretching: From the imidazole ring and the methylene (B1212753) (-CH2-) bridge.

C=O stretching: A strong absorption peak from the carbonyl group of the hydrazide, expected around 1650-1680 cm-1.

N-H bending: From the amine and amide functionalities.

C=N and C-N stretching: Associated with the imidazole ring vibrations.

Comparing the theoretically predicted vibrational frequencies with experimental data allows for a detailed and accurate characterization of the molecular structure. researchgate.net

Theoretical Infrared and Raman Spectra Simulations

Vibrational spectroscopy is a fundamental technique for molecular characterization. Theoretical simulations of Infrared (IR) and Raman spectra, often performed using Density Functional Theory (T), allow for the precise assignment of experimental vibrational bands to specific atomic motions. researchgate.netnih.gov For this compound, computational models can predict the frequencies and intensities of characteristic vibrational modes.

Key vibrational modes expected for this molecule include:

N-H stretching vibrations from the imidazole ring and the hydrazide group, typically appearing in the 3100-3500 cm⁻¹ region.

C-H stretching vibrations from the aromatic imidazole ring and the aliphatic methylene (-CH₂-) group, usually found between 2900 and 3100 cm⁻¹.

C=O stretching (Amide I band) from the hydrazide carbonyl group, which is a strong and characteristic absorption typically located around 1650-1680 cm⁻¹.

N-H bending vibrations (Amide II band) from the hydrazide and imidazole moieties.

C=C and C=N stretching vibrations corresponding to the imidazole ring, which contribute to the fingerprint region of the spectrum (below 1600 cm⁻¹).

Simulations help distinguish between closely spaced or overlapping bands and understand how factors like hydrogen bonding can shift these frequencies. researchgate.netvu.lt

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Imidazole N-H | Stretching | 3100 - 3200 | Medium | Weak |

| Hydrazide N-H₂ | Asymmetric & Symmetric Stretching | 3200 - 3400 | Medium-Strong | Medium |

| Methylene C-H | Asymmetric & Symmetric Stretching | 2900 - 3000 | Medium | Medium |

| Carbonyl C=O | Stretching (Amide I) | 1650 - 1680 | Strong | Medium |

| Imidazole Ring | C=N / C=C Stretching | 1400 - 1600 | Medium-Strong | Strong |

| Hydrazide N-H | Bending (Amide II) | 1580 - 1620 | Medium | Weak |

NMR Chemical Shift Predictions (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. rsc.orgosti.govornl.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, GIAO calculations can predict the chemical shifts for:

Imidazole Ring Protons: The two protons on the imidazole ring (at C2 and C4 positions) would have distinct chemical shifts influenced by the electronic environment and the position of the acetic acid hydrazide substituent.

Methylene Protons (-CH₂-): The protons of the methylene bridge are sensitive to the neighboring imidazole ring and the carbonyl group.

Amine and Amide Protons (-NH-, -NH₂): The chemical shifts of these protons are highly dependent on the solvent and hydrogen bonding interactions. researchgate.net

Carbon Nuclei: Predictions for the five carbon atoms (two in the imidazole ring, the methylene carbon, and the carbonyl carbon) help in the unambiguous assignment of the ¹³C NMR spectrum.

Comparing predicted shifts with experimental data is crucial for confirming the molecular structure and studying conformational effects in solution. researchgate.net

Interactive Table: Nuclei for NMR Chemical Shift Prediction

| Atom Type | Specific Nuclei in the Molecule | Expected ¹H Shift Range (ppm) | Expected ¹³C Shift Range (ppm) |

| Imidazole Ring | C2-H, C4-H, Imidazole N-H | 7.0 - 8.5 (C-H), >10 (N-H) | 115 - 140 |

| Acetic Acid Chain | -CH₂- | 3.5 - 4.5 | 30 - 40 |

| Hydrazide Group | -CO-NH-NH₂ | >8.0 (NH), 4.0-5.0 (NH₂) | 165 - 175 |

Intermolecular Interactions and Crystal Packing

In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. Computational methods are essential for analyzing these forces, which dictate the crystal structure and physical properties of the material.

Hydrogen Bonding Network Analysis

This compound possesses multiple hydrogen bond donor and acceptor sites, making it capable of forming extensive and robust hydrogen bond networks. nih.govnih.gov The key sites are:

Donors: The imidazole N-H group and the two N-H bonds of the hydrazide moiety (-NH-NH₂).

Acceptors: The sp²-hybridized nitrogen atom of the imidazole ring and the oxygen atom of the carbonyl group.

Computational analysis of the crystal structure can identify and characterize these hydrogen bonds (e.g., D-H···A distance and angle). unifi.itacs.org These interactions are critical in stabilizing the crystal lattice, influencing properties like melting point and solubility. Common hydrogen bonding motifs could include chains or sheets connecting molecules through N-H···N and N-H···O=C interactions. nih.gov

Interactive Table: Potential Hydrogen Bond Interactions

| Donor Group | Acceptor Group | Type of Interaction | Significance |

| Imidazole N-H | Imidazole N (of another molecule) | N-H···N | Forms intermolecular chains, a classic imidazole motif. |

| Imidazole N-H | Carbonyl O (of another molecule) | N-H···O=C | Links molecules via the side chain. |

| Hydrazide N-H | Carbonyl O (of another molecule) | N-H···O=C | Strong interaction leading to dimer or chain formation. |

| Hydrazide N-H | Imidazole N (of another molecule) | N-H···N | Crosslinks different molecular chains. |

AIM (Atoms in Molecules) and NCI (Non-Covalent Interactions) Analysis

To gain a deeper, quantitative understanding of the interactions identified above, advanced computational techniques like the Quantum Theory of Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) analysis are employed.

AIM analysis examines the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms is an unambiguous indicator of an interaction. nih.gov The properties at the BCP, such as the electron density and its Laplacian, can be used to quantify the strength and nature of the bond (e.g., distinguishing strong covalent bonds from weaker hydrogen or van der Waals interactions). researchgate.net

NCI analysis is a method for visualizing non-covalent interactions in real space. nih.gov It plots the reduced density gradient (RDG) versus the electron density, generating 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding. These surfaces are typically color-coded to indicate the strength of the interaction, providing an intuitive visual map of the forces holding the crystal together.

Reaction Mechanism Elucidation via In Silico Methods

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally.

Transition State Calculations and Energy Barriers

A common synthesis route for hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). researchgate.netuobaghdad.edu.iq For this compound, this would involve the reaction of methyl or ethyl 1H-imidazole-5-acetate with N₂H₄.

In silico methods can be used to model this entire reaction pathway. This involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (the ester and hydrazine) and the final product (the hydrazide).

Identifying the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to locate this unstable structure, which represents the energetic bottleneck of the reaction.

Calculating Energy Barriers: The difference in energy between the reactants and the transition state is the activation energy (Ea). This value is directly related to the reaction rate; a lower energy barrier implies a faster reaction.

Interactive Table: Conceptual Reaction Energy Profile

| Reaction Step | Description | Relative Energy (Conceptual) |

| Reactants | Ester + Hydrazine | 0 kcal/mol (Reference) |

| Transition State 1 (TS1) | Nucleophilic attack of hydrazine on the carbonyl carbon | +15 to +25 kcal/mol |

| Intermediate | Tetrahedral intermediate | +5 to +10 kcal/mol |

| Transition State 2 (TS2) | Elimination of the alcohol leaving group | +10 to +20 kcal/mol |

| Products | Hydrazide + Alcohol | < 0 kcal/mol (Exothermic) |

Thermodynamic Property Calculations

A comprehensive review of available scientific literature indicates a lack of specific studies focused on the computational calculation of thermodynamic properties for this compound. Consequently, detailed research findings and specific data tables for properties such as standard enthalpy of formation, entropy, and Gibbs free energy for this particular compound are not present in published research.

While data for the specific hydrazide derivative is unavailable, the field of computational thermochemistry employs well-established theoretical methods to predict these properties with high accuracy for organic molecules. nih.gov Methodologies such as the Gaussian-n (Gn) theories, including the G3 theory, utilize a series of ab initio molecular orbital calculations to determine thermochemical data, often achieving accuracy within 1 kcal/mol for molecules of moderate size. nih.gov These approaches combine calculations at a foundational level with molecule-independent parameters to correct for systematic deficiencies. nih.gov

For smaller molecules, other high-level methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) or quadratic configuration interaction (QCISD(T)) with large basis sets are used to compute thermochemical properties to a very high degree of accuracy, often within 0.5 kcal/mol. nih.gov These calculations can be further refined by extrapolating to the complete basis set limit and including corrections for core-valence and atomic spin-orbit effects. nih.gov

Such computational studies provide critical insights into the stability and potential reactivity of molecules. However, at present, these advanced computational analyses have not been specifically applied to publish findings on the thermodynamic properties of this compound.

Coordination Chemistry of 1h Imidazole 5 Aceticacid, Hydrazide and Its Analogues

Ligand Design Principles: Hydrazides as Bidentate Ligands

A fundamental principle in the design of coordination complexes is the predictable binding behavior of functional groups within a ligand. The hydrazide moiety (–C(O)NHNH₂) is a well-established functional group in coordination chemistry that typically functions as a bidentate ligand. at.ua Coordination with a metal ion generally occurs through the carbonyl oxygen atom and the terminal nitrogen atom of the –NH₂ group. at.ua This chelation results in the formation of a stable five-membered metallocycle, a common and favorable arrangement in coordination chemistry. at.ua

This bidentate, cycle-forming behavior is a key design principle when considering ligands like 1H-Imidazole-5-aceticacid, hydrazide. The presence of the hydrazide group strongly suggests that it will engage in this N,O-chelation with metal centers. The stability of the resulting five-membered ring is a driving force for the self-assembly of more complex supramolecular structures. While the hydrazide group provides this primary chelating function, the imidazole (B134444) ring offers additional coordination sites, allowing the ligand to act as a bridge between metal centers, a critical feature for the formation of coordination polymers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving hydrazide and imidazole-containing ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in a solvent. nih.govjocpr.com Common methods include solution-based synthesis at room temperature or under reflux, as well as solvothermal techniques which can promote the crystallization of stable coordination polymers. researchgate.net The choice of solvent, temperature, pH, and the metal-to-ligand molar ratio can significantly influence the stoichiometry and dimensionality of the final product.

Complexation with Transition Metals (e.g., Ag, Cu, Ni, Co, K)

Ligands containing hydrazide and imidazole functionalities have been shown to form stable complexes with a wide range of transition metals. The specific properties of the metal ion, such as its preferred coordination number, geometry, and ionic radius, play a significant role in determining the structure of the resulting complex. Research on analogues such as benzimidazole-5-carboxylic acid hydrazides has demonstrated successful complexation with metals like copper (Cu), silver (Ag), nickel (Ni), iron (Fe), and manganese (Mn). nih.gov Other studies on related hydrazide ligands have reported complexes with cobalt (Co) and zinc (Zn). jocpr.comijper.org

The following table summarizes representative metal complexes formed with analogous hydrazide-containing ligands, highlighting the diversity of metals that can be incorporated.

| Metal Ion | Ligand Analogue | Formula of Complex | Reference |

| Ag(I) | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | [Ag(L)(NO₃)] | nih.gov |

| Cu(II) | 2-methyl-1H-benzimidazole-5-carboxylic acid hydrazide | [Cu(L)Cl₂] | nih.gov |

| Ni(II) | N-aminoquinolino-2-one | [Ni(L)Cl₂] | researchgate.net |

| Co(II) | Imidazole and Benzoic acid | [Co(imiH)(benz)(N₃)] | ijper.org |

| K(I) | (7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide derivative | C₁₂H₉K₂N₃O₄S | nih.gov |

Coordination Modes and Geometries

The presence of multiple donor sites in this compound allows for a variety of coordination modes. The ligand can act as:

A bidentate chelating ligand: This is the most common mode for simple hydrazides, where the carbonyl oxygen and the amino nitrogen bind to a single metal center, forming a five-membered ring. at.ua

A monodentate ligand: Less commonly, coordination could occur solely through one of the imidazole nitrogens or the carbonyl oxygen.

A bridging ligand: This is crucial for forming extended networks. The ligand can chelate to one metal center via the hydrazide group while simultaneously using one of its imidazole nitrogen atoms to bind to an adjacent metal center. This bridging capability can lead to the formation of dimers, chains, or layers.

Supramolecular Architectures of Coordination Polymers